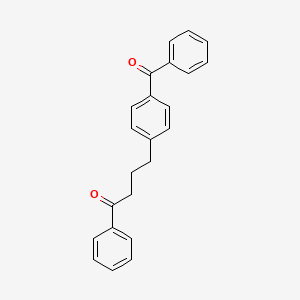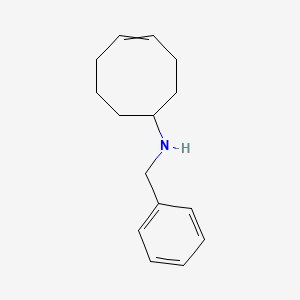
N-Benzylcyclooct-4-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylcyclooct-4-en-1-amine is an organic compound with the molecular formula C15H21N. It features a benzyl group attached to a cyclooctene ring, which is further bonded to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylcyclooct-4-en-1-amine typically involves the reaction of cyclooct-4-en-1-amine with benzyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amine group with the benzyl group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-Benzylcyclooct-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Alkyl halides, sodium hydroxide (NaOH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-Benzylcyclooct-4-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzylcyclooct-4-en-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways .
Comparison with Similar Compounds
N-Benzylcyclooctane: Similar structure but lacks the double bond in the cyclooctene ring.
N-Benzylcyclohexylamine: Contains a cyclohexane ring instead of a cyclooctene ring.
N-Benzylcyclopentylamine: Features a cyclopentane ring instead of a cyclooctene ring.
Uniqueness: N-Benzylcyclooct-4-en-1-amine is unique due to the presence of the cyclooctene ring, which imparts distinct chemical and physical properties. The double bond in the cyclooctene ring allows for additional reactivity compared to its saturated counterparts. This structural feature makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
185429-55-4 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-benzylcyclooct-4-en-1-amine |
InChI |
InChI=1S/C15H21N/c1-2-7-11-15(12-8-3-1)16-13-14-9-5-4-6-10-14/h1-2,4-6,9-10,15-16H,3,7-8,11-13H2 |
InChI Key |
AHHHTZSTGCZQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


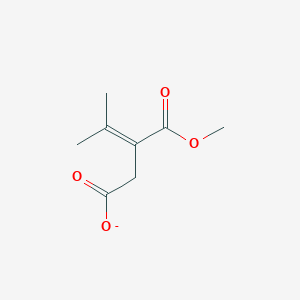
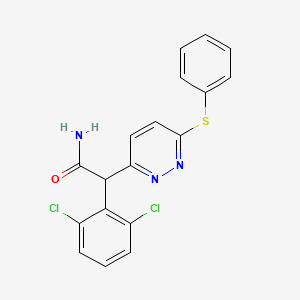

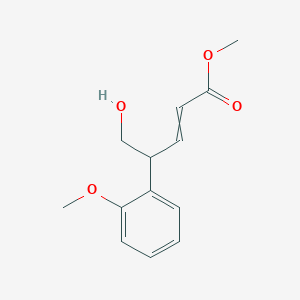
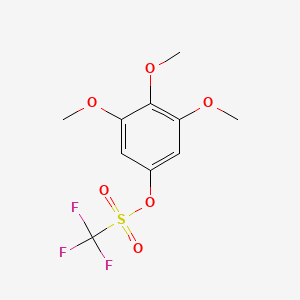
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)

![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
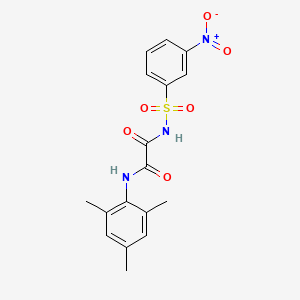
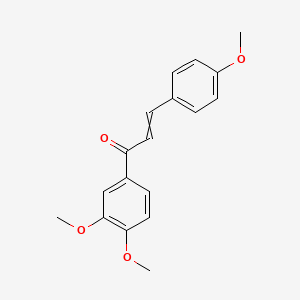
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)
